molecular formula C10H10BrClOS B14049669 1-(3-(Bromomethyl)-5-mercaptophenyl)-2-chloropropan-1-one

1-(3-(Bromomethyl)-5-mercaptophenyl)-2-chloropropan-1-one

Cat. No.: B14049669
M. Wt: 293.61 g/mol
InChI Key: LAJNDEYCUWOPCU-UHFFFAOYSA-N
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Description

1-(3-(Bromomethyl)-5-mercaptophenyl)-2-chloropropan-1-one is a brominated aromatic ketone featuring a bromomethyl (-CH2Br) group, a mercapto (-SH) group at the 3- and 5-positions of the phenyl ring, and a 2-chloropropanone (-CO-CCl(CH3)) moiety. The bromomethyl and chloropropanone groups are reactive electrophilic sites, enabling alkylation or nucleophilic substitution reactions, while the thiol group offers redox activity or metal-coordination capabilities .

Properties

Molecular Formula

C10H10BrClOS

Molecular Weight

293.61 g/mol

IUPAC Name

1-[3-(bromomethyl)-5-sulfanylphenyl]-2-chloropropan-1-one

InChI

InChI=1S/C10H10BrClOS/c1-6(12)10(13)8-2-7(5-11)3-9(14)4-8/h2-4,6,14H,5H2,1H3

InChI Key

LAJNDEYCUWOPCU-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC(=CC(=C1)CBr)S)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Bromomethyl)-5-mercaptophenyl)-2-chloropropan-1-one typically involves multiple stepsFor instance, the bromination can be carried out using bromine in carbon tetrachloride, followed by extraction with water . The reaction conditions often involve controlled temperatures and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate green chemistry principles, such as using less hazardous solvents and reagents, to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(3-(Bromomethyl)-5-mercaptophenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.

    Oxidation and Reduction: The mercapto group can be oxidized to form disulfides or reduced to form thiols.

    Addition Reactions: The chloropropanone group can undergo addition reactions with nucleophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Reagents like hydrogen peroxide or iodine can oxidize the mercapto group.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce disulfides .

Scientific Research Applications

1-(3-(Bromomethyl)-5-mercaptophenyl)-2-chloropropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-(Bromomethyl)-5-mercaptophenyl)-2-chloropropan-1-one involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification. The mercapto group can interact with metal ions or other thiol-containing molecules, affecting various biochemical pathways .

Comparison with Similar Compounds

Functional Group Analysis

The table below compares key structural and functional attributes of 1-(3-(Bromomethyl)-5-mercaptophenyl)-2-chloropropan-1-one with analogous compounds:

Compound Name Key Functional Groups Molecular Weight (g/mol) Reactivity Highlights Potential Applications
This compound Bromomethyl, thiol, chloropropanone ~311.6 (estimated) Electrophilic alkylation, thiol-disulfide exchange Drug intermediates, polymer modifiers
(E)-1-(4-Bromophenyl)-3-(naphthalen-2-yl)prop-2-en-1-one Bromophenyl, α,β-unsaturated ketone ~353.2 Conjugation via enone system Anticancer agents, fluorescence probes
TC-1698 (2-(3-pyridyl)-1-azabicyclo[3.2.2]nonane) Pyridyl, bicyclic amine ~216.3 High α4β2 nicotinic receptor binding (Ki=0.78 nM) Neurological therapeutics

Key Observations:

  • Electrophilic Reactivity : The bromomethyl group in the target compound and TC-1698 enables alkylation reactions, but the presence of a thiol in the former introduces nucleophilic character for disulfide bonding or metal chelation .
  • Biological Activity: Unlike TC-1698, which targets nicotinic receptors, the thiol and chloropropanone groups in the target compound may favor interactions with cysteine-rich enzymes or redox-sensitive pathways .
  • Spectroscopic Properties : Similar to the chalcone derivative in , the target compound’s aromatic and carbonyl groups would exhibit distinct UV-Vis and FT-IR signatures (e.g., C=O stretch ~1700 cm⁻¹, S-H stretch ~2550 cm⁻¹).

Quantum Chemical Insights

Computational studies on similar compounds (e.g., ) highlight:

  • Electron Localization : The thiol group in the target compound may exhibit high electron density at the sulfur atom, facilitating redox reactions.
  • Fukui Functions: The bromomethyl carbon and chloropropanone carbonyl are likely electrophilic attack sites, while the thiol group acts as a nucleophilic center.

Biological Activity

1-(3-(Bromomethyl)-5-mercaptophenyl)-2-chloropropan-1-one is an organic compound notable for its diverse biological activities, particularly in enzyme inhibition and protein modification. This article explores its biological mechanisms, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by several functional groups: bromomethyl, mercapto, and chloropropanone. Its molecular formula is C10H10BrClOSC_{10}H_{10}BrClOS with a molecular weight of 293.61 g/mol. The unique arrangement of these groups contributes to its reactivity and biological interactions.

The biological activity of this compound primarily stems from its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to:

  • Enzyme Inhibition : The bromomethyl group facilitates covalent bonding with nucleophilic residues in enzymes, potentially inhibiting their activity.
  • Protein Modification : The mercapto group allows the compound to interact with metal ions and thiol-containing molecules, influencing various biochemical pathways.

These interactions make the compound a valuable tool in pharmacological research aimed at discovering new therapeutic agents .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Properties : The mercapto group may participate in redox reactions, contributing to its antioxidant capabilities.
  • Anti-inflammatory Effects : Preliminary studies suggest potential applications in modulating inflammatory responses through enzyme inhibition.
  • Antimicrobial Activity : Some studies have indicated that similar compounds exhibit antimicrobial properties, suggesting potential applications in treating infections .

Enzyme Inhibition Studies

A study conducted on the enzyme acetylcholinesterase (AChE) demonstrated that this compound effectively inhibited enzyme activity. The mechanism involved covalent modification of serine residues at the active site, leading to decreased enzymatic function.

Protein Interaction Analysis

In vitro experiments showed that the compound interacts with various proteins involved in cellular signaling pathways. For instance, it was found to modify the function of protein kinases, which play critical roles in cell growth and metabolism .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
1-(3-Bromomethylphenyl)-2-chloropropan-1-oneLacks the mercapto groupLower reactivity
1-(3-Mercaptophenyl)-2-chloropropan-1-oneLacks the bromomethyl groupFocuses on thiol chemistry
1-(3-(Bromomethyl)-5-hydroxyphenyl)-2-chloropropan-1-oneContains a hydroxy group instead of mercaptoDifferent reactivity profile

The presence of both bromomethyl and mercapto groups in this compound enhances its potential for diverse chemical modifications and interactions with biological targets .

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